Carboxy-PEG4-phosphonic acid ethyl ester

説明

特性

IUPAC Name |

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBOZPJXNCOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Carboxy-PEG4-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carboxy-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool employed in bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group for amide bond formation with amine-containing biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a phosphonic acid ethyl ester group which can serve as a stable anchor to various surfaces or as a precursor to the free phosphonic acid for binding to metal oxides.[1] This unique combination of functionalities makes it an ideal linker for constructing complex molecular architectures, such as PROTACs, which are designed to recruit specific proteins for degradation.[2][3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The overall synthetic strategy involves the sequential functionalization of a PEG4 diol. A plausible synthetic route is outlined below, based on established chemical transformations of PEG derivatives and phosphonates.

Experimental Protocol: Synthesis

Step 1: Monoprotection of Tetraethylene Glycol

-

Dissolve tetraethylene glycol in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add one equivalent of a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine (B128534) or imidazole.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the formation of the mono-protected product.

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to isolate the mono-TBDMS-protected PEG4 alcohol.

Step 2: Introduction of the Phosphonate (B1237965) Moiety

-

Dissolve the mono-protected PEG4 alcohol in an anhydrous aprotic solvent like THF.

-

Cool the solution to 0 °C and add a base such as sodium hydride (NaH) to deprotonate the terminal hydroxyl group.

-

Add diethyl (bromomethyl)phosphonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography to obtain the TBDMS-protected PEG4-phosphonic acid ethyl ester.

Step 3: Deprotection of the Terminal Alcohol

-

Dissolve the TBDMS-protected PEG4-phosphonic acid ethyl ester in THF.

-

Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction and purify by column chromatography to yield the hydroxy-PEG4-phosphonic acid ethyl ester.

Step 4: Oxidation to the Carboxylic Acid

-

Dissolve the hydroxy-PEG4-phosphonic acid ethyl ester in a suitable solvent system, such as a mixture of acetonitrile, water, and a buffer.

-

Add a strong oxidizing agent, for instance, Jones reagent (CrO₃/H₂SO₄) or perform a milder two-step oxidation via the corresponding aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) followed by an oxidant like sodium chlorite.[1][5]

-

Carefully monitor the reaction progress. Upon completion, quench the reaction and extract the carboxylic acid product.

-

Purify the final product, this compound, by column chromatography or preparative HPLC.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethoxy group of the phosphonate ester, the methylene (B1212753) groups of the PEG chain, and the methylene group adjacent to the carboxylic acid. The integration of these peaks can confirm the structure.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone of the molecule.

-

³¹P NMR: The phosphorus NMR spectrum will show a single peak characteristic of the phosphonate group, confirming its presence.

Table 1: Expected NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -CH₃ (ethyl ester) | ~1.3 |

| ¹H | -CH₂- (ethyl ester) | ~4.1 |

| ¹H | -PEG4- chain | ~3.6 |

| ¹H | -CH₂-COOH | ~4.1 |

| ¹³C | -CH₃ (ethyl ester) | ~16 |

| ¹³C | -CH₂- (ethyl ester) | ~62 |

| ¹³C | -PEG4- chain | ~68-72 |

| ¹³C | -C=O (acid) | ~172 |

| ³¹P | Phosphonate | ~20-30 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an accurate mass.

Table 2: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| ESI-MS | [M+H]⁺ | 387.16 |

| HRMS (ESI) | Exact Mass | 386.1549 |

Purity Analysis

The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 3: Purity Data

| Technique | Parameter | Typical Specification |

| HPLC | Purity | ≥95% |

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a key component in the modular synthesis of PROTACs. The carboxylic acid moiety allows for coupling to an E3 ligase ligand, while the other end of the PROTAC, containing a warhead for the target protein, is assembled separately. The phosphonate group can be used for purification or surface attachment.

Caption: Workflow for PROTAC synthesis using the bifunctional linker.

Conclusion

This compound is a versatile heterobifunctional linker with significant applications in drug development and bioconjugation. The synthetic route, while requiring multiple steps, is achievable through standard organic chemistry techniques. Thorough characterization using NMR, MS, and HPLC is crucial to ensure the quality of the final product for its intended applications, particularly in the construction of targeted protein degraders like PROTACs. The provided experimental workflow illustrates its central role in the modular assembly of these complex therapeutic agents.

References

"Carboxy-PEG4-phosphonic acid ethyl ester" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Carboxy-PEG4-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule containing two distinct functional groups: a carboxylic acid and a phosphonic acid ethyl ester. This dual functionality allows for the sequential or orthogonal conjugation of different molecules. The integrated PEG4 spacer enhances the solubility and flexibility of the resulting conjugates.[1][2]

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1964503-39-6 | [1] |

| Molecular Formula | C15H31O9P | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| Appearance | Not specified in available data | N/A |

| Boiling Point | Not specified in available data | N/A |

| Melting Point | Not specified in available data | N/A |

| Density | Not specified in available data | N/A |

| Solubility | The hydrophilic PEG linker increases water solubility. | [2] |

Table 2: Chemical and Safety Information

| Property | Description | Source |

| Chemical Name | This compound | [1] |

| Functional Groups | Carboxylic Acid, Phosphonic Acid Ethyl Ester, PEG4 Linker | [2] |

| Reactivity | The carboxylic acid can react with primary amines in the presence of activators like EDC and HATU to form a stable amide bond. | [2] |

| Hazard Classification | Not classified as a hazard according to the provided Safety Data Sheet. | [1] |

| Storage Conditions | Store at -20°C. | [2] |

Role as a Heterobifunctional Linker in PROTAC Synthesis

This compound is primarily utilized as a linker in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The diagram below illustrates the general role of a heterobifunctional linker like this compound in the formation of a PROTAC.

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Experimental Protocols: General Methodologies

Synthesis of Heterobifunctional PEG Linkers

The synthesis of molecules like this compound typically involves a multi-step process starting from a PEG diol. One hydroxyl group is protected, while the other is functionalized, for instance, by conversion to a phosphonate ester. The protecting group is then removed, and the newly freed hydroxyl group is oxidized to a carboxylic acid.

The following diagram outlines a generalized synthetic approach.

Caption: Generalized synthetic workflow for a carboxy-PEG-phosphonate ester.

Bioconjugation Protocol: Amide Coupling

The carboxylic acid moiety of this compound is typically reacted with a primary amine on a target molecule (e.g., a ligand for a target protein) using carbodiimide (B86325) chemistry.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to the solution to form an active ester.

-

Coupling Reaction: To the activated linker solution, add the amine-containing molecule. The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: The resulting conjugate is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The logical relationship for this experimental step is depicted below.

Caption: Logical flow of an amide coupling reaction.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound itself is directly involved in or modulates any specific signaling pathways. Its primary role is that of a synthetic linker to create larger, biologically active molecules. The biological activity of the resulting conjugate is determined by the properties of the molecules it connects.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal component for the synthesis of complex molecules like PROTACs. While detailed quantitative physical data and specific experimental protocols are not widely published, the general principles of its reactivity are well-understood, enabling its effective application in the laboratory.

References

"Carboxy-PEG4-phosphonic acid ethyl ester" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation technologies.[1][2][3] Its unique architecture, featuring a carboxylic acid group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester moiety, offers a versatile platform for the synthesis of complex biomolecules.[4][5] This guide provides a comprehensive overview of its molecular structure, chemical properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Chemical Formula

The chemical structure of this compound is characterized by three key functional domains: a terminal carboxylic acid for conjugation, a flexible and water-soluble PEG4 linker, and a phosphonic acid ethyl ester group.

Molecular Formula: C₁₅H₃₁O₉P[1]

Molecular Weight: 386.38 g/mol [1]

CAS Number: 1964503-39-6[4]

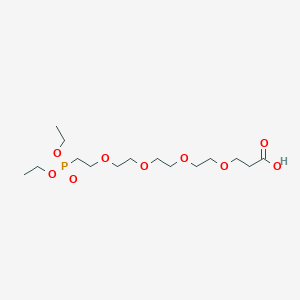

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁O₉P | [1] |

| Molecular Weight | 386.38 g/mol | [1] |

| CAS Number | 1964503-39-6 | [4] |

| Appearance | White to off-white solid or liquid | |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at -20°C for long-term stability | [4] |

| Solubility | Soluble in water and most organic solvents | [5] |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spatial separation and flexibility between the target protein ligand and the E3 ligase ligand, while enhancing the solubility and pharmacokinetic properties of the resulting PROTAC.[5]

The phosphonic acid ethyl ester group can serve as a stable anchor for conjugation to various ligands or surfaces, and can also be hydrolyzed to the corresponding phosphonic acid for specific binding interactions.[2]

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general procedure for conjugating a target protein ligand (with a primary amine) and an E3 ligase ligand (with a suitable functional group) using this compound.

Materials:

-

This compound

-

Target protein ligand with a primary amine (-NH₂)

-

E3 ligase ligand with a reactive group (e.g., -OH, -NH₂)

-

Coupling agents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

-

First Conjugation: To the activated linker solution, add the target protein ligand (1.0 eq). Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification (Optional): If necessary, the mono-conjugated product can be purified by preparative HPLC at this stage.

-

Second Conjugation: The phosphonic acid ethyl ester can be hydrolyzed to the free phosphonic acid using appropriate conditions if required for the second conjugation. Subsequently, couple the E3 ligase ligand to the other end of the linker using a suitable conjugation chemistry.

-

Final Purification: Purify the final PROTAC conjugate by preparative HPLC to obtain the desired product with high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC using this compound.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway and Mechanism of Action

This compound itself is not directly involved in signaling pathways. However, as a crucial component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

The following diagram illustrates the general mechanism of action of a PROTAC.

Caption: The mechanism of action of a PROTAC for targeted protein degradation.

References

An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid ethyl ester for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid ethyl ester (CAS Number: 1964503-39-6), a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document will cover the core chemical properties, its role in PROTACs, detailed experimental protocols for its application, and a discussion of its significance in modern drug discovery.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring three key chemical motifs: a carboxylic acid group, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group.[1] This unique combination of functionalities makes it a versatile tool in bioconjugation and drug development.

The primary application of this linker is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2][3] They consist of two active ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker, in this case, this compound, plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the POI and the E3 ligase, as well as influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5]

The PEG4 spacer enhances the aqueous solubility of the PROTAC molecule, a common challenge in the development of these relatively large molecules.[3] The terminal carboxylic acid provides a reactive handle for conjugation to amine-functionalized ligands, typically the E3 ligase ligand or the POI ligand, through stable amide bond formation.[1] The phosphonic acid ethyl ester group can serve as a non-hydrolyzable phosphate (B84403) mimic, potentially interacting with specific biological targets or be used as a handle for further chemical modification.[6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1964503-39-6 | [7] |

| Molecular Formula | C₁₅H₃₁O₉P | [2] |

| Molecular Weight | 386.38 g/mol | [2] |

| Appearance | Liquid | [8] |

| Storage Temperature | -20°C | [9] |

Role in PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

The general signaling pathway for PROTAC-mediated protein degradation is illustrated below:

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis and its use in the creation of a PROTAC. These protocols are based on established chemical principles and general procedures for similar molecules.[10][11]

Synthesis of Carboxy-PEG-phosphoric acid

A potential synthetic route for a similar carboxyl-PEG-phosphoric acid, which can be adapted for the ethyl ester, is described.[11] This involves the reaction of a PEG derivative with phosphorus oxychloride.

Materials:

-

HO-PEG-CO₂Et (Hydroxy-PEG-ethyl ester)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of HO-PEG-CO₂Et (1.0 equivalent) in anhydrous THF, add POCl₃ (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of deionized water at 0°C.

-

Adjust the pH to 7 with a 1M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Carboxy-PEG-phosphoric acid ethyl ester.

PROTAC Synthesis via Amide Bond Formation

This protocol details the coupling of the carboxylic acid moiety of this compound to an amine-functionalized ligand (e.g., an E3 ligase ligand).[10]

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Amine-functionalized Protein of Interest (POI) ligand

-

Preparative HPLC system

Experimental Workflow:

Procedure:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling to the E3 Ligase Ligand: Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

-

Purification of the Intermediate: Upon completion, purify the reaction mixture by preparative HPLC to yield the E3 ligase-linker intermediate.

-

Coupling to the POI Ligand: The phosphonic acid ethyl ester of the purified intermediate can then be coupled to a suitable functional group on the POI ligand. Alternatively, if the POI ligand contains a carboxylic acid, the initial amide coupling can be performed with the POI ligand, followed by coupling to the E3 ligase ligand.

-

Final Purification and Characterization: The final PROTAC molecule is purified by preparative HPLC and characterized by LC-MS and NMR to confirm its identity and purity.

Conclusion and Future Perspectives

This compound represents a valuable and versatile linker for the construction of PROTACs and other complex bioconjugates. Its PEG spacer enhances solubility, while the terminal carboxylic acid and phosphonic acid ethyl ester groups provide orthogonal handles for conjugation. Although specific experimental data for this compound remains limited in the public domain, the general principles of its application in PROTAC synthesis are well-established. As the field of targeted protein degradation continues to expand, the demand for well-defined and functional linkers like this compound is expected to grow, driving further research into its applications and the development of novel PROTAC therapeutics.

References

- 1. This compound, 1964503-39-6 | BroadPharm [broadpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. explorationpub.com [explorationpub.com]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Carboxy-PEG4-phosphonic acid ethyl ester: A Technical Guide for Heterobifunctional Ligation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker designed for advanced bioconjugation and surface modification applications. Its unique architecture, featuring a terminal carboxylic acid and a phosphonic acid ethyl ester, bridged by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking a wide range of molecules and for the functionalization of various surfaces.

The carboxylic acid moiety provides a reactive handle for conjugation to primary amines, commonly found in proteins, peptides, and other biomolecules, through stable amide bond formation. Simultaneously, the phosphonic acid ethyl ester group serves as a robust anchor for immobilization onto metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium oxide, making it an ideal candidate for the development of functionalized nanoparticles, biosensors, and other material science applications. The tetra-ethylene glycol (PEG4) spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between the conjugated entities.

This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols and data presented for easy interpretation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C15H31O9P | N/A |

| Molecular Weight | 386.38 g/mol | N/A |

| CAS Number | 1964503-39-6 | N/A |

| Appearance | Please refer to supplier documentation | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Storage | Store at -20°C, desiccated | N/A |

Core Applications

The bifunctional nature of this linker lends itself to two primary areas of application: as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials.

PROTAC Synthesis

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a flexible linker to connect a target protein ligand to an E3 ligase ligand.[1][2] The carboxylic acid end can be coupled to an amine-containing ligand for the target protein or the E3 ligase.

Caption: PROTAC mechanism of action.

Surface Modification of Metal Oxides

The phosphonic acid moiety provides a strong and stable anchor to various metal oxide surfaces. This is particularly useful for the functionalization of nanoparticles for applications in drug delivery, diagnostics, and as contrast agents in medical imaging.[3] The carboxylic acid group remains available for the subsequent conjugation of biomolecules, such as antibodies, enzymes, or targeting ligands.

Caption: Workflow for nanoparticle surface functionalization.

Experimental Protocols

The following protocols are generalized methodologies for the two primary applications of this compound. Optimization may be required for specific substrates and biomolecules.

Protocol for Amide Coupling to a Primary Amine (e.g., Protein)

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or HATU

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Activation of Carboxylic Acid:

-

In a separate tube, add a 10-50 fold molar excess of the linker stock solution to the Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the linker).

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

-

Conjugation:

-

Immediately add the activated linker solution to the protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Analyze the conjugate by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of labeling and purity.

Protocol for Surface Modification of Iron Oxide Nanoparticles

This protocol provides a general method for the functionalization of iron oxide nanoparticles with this compound.

Materials:

-

Iron oxide nanoparticles (e.g., Fe3O4) dispersed in an appropriate solvent (e.g., water or ethanol).

-

This compound.

-

Ethanol (B145695) or a suitable organic solvent.

-

Deionized water.

-

Ultrasonicator.

-

Centrifuge.

Procedure:

-

Nanoparticle Preparation: Disperse the iron oxide nanoparticles in ethanol to a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a uniform dispersion.

-

Linker Solution Preparation: Dissolve this compound in ethanol to a concentration of 1-5 mg/mL.

-

Surface Functionalization:

-

Add the linker solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles will need to be optimized depending on the nanoparticle size and desired surface coverage.

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

-

Washing:

-

Centrifuge the mixture to pellet the functionalized nanoparticles.

-

Remove the supernatant and resuspend the nanoparticles in fresh ethanol.

-

Repeat the washing step three times to remove any unbound linker.

-

-

Final Dispersion: After the final wash, resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.

-

Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic size and polydispersity, Thermogravimetric Analysis (TGA) to quantify the amount of linker on the surface, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the linker.

Quantitative Data

The following tables provide illustrative quantitative data for reactions involving similar PEG-based linkers and phosphonic acid surface modifications. It is important to note that these are representative values, and specific results for this compound will require experimental determination.

Table 1: Representative Amide Coupling Reaction Efficiency

| Protein | Linker:Protein Molar Ratio | Degree of Labeling (Linkers per Protein) | Conjugation Efficiency (%) |

| IgG | 10:1 | 2-3 | 20-30 |

| IgG | 20:1 | 4-6 | 40-60 |

| IgG | 50:1 | 8-10 | 80-90 |

Table 2: Representative Stability of Surface Anchors on Titanium Dioxide

| Anchoring Group | Solvent | Incubation Time (24h) | Stability (% remaining on surface) |

| Carboxylate | PBS (pH 7.4) | 24h | ~70% |

| Phosphonate | PBS (pH 7.4) | 24h | >95% |

Note: Phosphonate anchors generally exhibit higher hydrolytic stability compared to carboxylate anchors on metal oxide surfaces.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and materials science. Its well-defined structure allows for the straightforward conjugation of biomolecules to various substrates, including proteins and metal oxide nanoparticles. The protocols and data presented in this guide provide a foundation for the successful implementation of this versatile linker in a range of applications. As with any chemical reagent, optimal conditions should be determined empirically for each specific application to ensure the highest efficiency and reproducibility.

References

The Pivotal Role of the PEG4 Spacer in Carboxy-PEG4-phosphonic acid ethyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of many of these novel modalities, such as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules meticulously designed to bring a target protein and an E3 ubiquitin ligase into close proximity. The linker connecting the target-binding and E3-recruiting ligands is a critical determinant of the resulting molecule's efficacy and drug-like properties. This technical guide delves into the core functions of the tetraethylene glycol (PEG4) spacer within the "Carboxy-PEG4-phosphonic acid ethyl ester" linker, a versatile building block in the synthesis of targeted protein degraders.

"this compound" is a bifunctional linker featuring a carboxylic acid for conjugation to an amine-containing ligand (e.g., on a protein of interest binder) and a phosphonic acid ethyl ester for coupling to another molecular entity (e.g., an E3 ligase ligand). The central PEG4 spacer, composed of four repeating ethylene (B1197577) glycol units, is far from an inert connector; it imparts crucial physicochemical and biological properties to the final conjugate, profoundly influencing its solubility, permeability, and ability to facilitate the formation of a productive ternary complex.

The Multifaceted Functions of the PEG4 Spacer

The PEG4 spacer plays a critical role in optimizing the performance of heterobifunctional molecules by influencing several key parameters:

-

Enhanced Aqueous Solubility: One of the most significant contributions of the PEG4 spacer is its ability to increase the aqueous solubility of the overall molecule.[1][2] PROTACs and other targeted therapies are often large and lipophilic, leading to poor solubility and challenges in formulation and administration.[3][4][5] The hydrophilic nature of the polyethylene (B3416737) glycol chain, with its repeating ether oxygens, can form hydrogen bonds with water, thereby improving the solubility of the entire conjugate.[6]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of the PEG4 spacer can be advantageous.[1][7] It can adopt folded conformations that shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][7] This "molecular chameleon" effect allows for a balance between aqueous solubility and the ability to enter cells.[7]

-

Optimal Spatial Orientation and Flexibility: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8] The PEG4 spacer provides a flexible tether of a defined length, allowing the two ligands to adopt an optimal orientation for the E3 ligase to ubiquitinate the target protein.[9] If the linker is too short, steric hindrance may prevent the formation of the ternary complex.[8] Conversely, an excessively long linker might lead to unproductive binding modes.[1]

-

Improved Pharmacokinetics: By increasing solubility and providing a degree of shielding, the PEG4 spacer can positively impact the pharmacokinetic profile of a drug candidate. PEGylation is a well-established strategy to reduce non-specific binding and decrease clearance, leading to a longer circulation half-life.

Quantitative Impact of the PEG4 Spacer

While specific quantitative data for "this compound" is not extensively published, the impact of PEG4 linkers on the properties of PROTACs has been documented in various studies. The following tables summarize illustrative data for PROTACs containing PEG4 linkers, providing a strong indication of the expected performance characteristics.

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Linker Composition

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC A | Alkyl Chain | ~780 | ~4.5 | ~160 |

| PROTAC B | PEG4 | ~920 | ~2.8 | ~195 |

| PROTAC C | PEG8 | ~1050 | ~1.9 | ~230 |

Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[1] As shown, the inclusion of a PEG4 linker generally leads to a lower calculated logP (cLogP), indicating increased hydrophilicity, and a higher topological polar surface area (TPSA) compared to a purely alkyl linker.

Table 2: Illustrative Biological Performance of PROTACs with Varying PEG Linker Length

| PROTAC | Linker Length | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |

| PROTAC 1 | PEG2 | 150 | 85 | 1.5 |

| PROTAC 2 | PEG4 | 30 | 95 | 5.0 |

| PROTAC 3 | PEG6 | 80 | 90 | 3.2 |

Data is illustrative and compiled from various sources in the literature for BET-family degraders.[8][10] The data illustrates that a PEG4 linker can lead to significantly improved degradation potency (lower DC50 value) and higher maximal degradation (Dmax). This is often attributed to enhanced ternary complex formation, as indicated by a higher cooperativity factor (α).[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the function of a PROTAC synthesized using the "this compound" linker.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[14][15][16]

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with the "this compound" linker

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis: Detect the signal using an imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[17]

AlphaLISA Assay for Ternary Complex Formation

This proximity-based immunoassay is used to measure the formation of the ternary complex in vitro.[18][19][20]

Materials:

-

Purified recombinant target protein (e.g., with a GST tag)

-

Purified recombinant E3 ligase complex (e.g., with a FLAG-tag)

-

PROTAC synthesized with the "this compound" linker

-

AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor beads and anti-FLAG acceptor beads)

-

Assay buffer

Procedure:

-

Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Bead Addition: Add the AlphaLISA donor and acceptor beads.

-

Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into close proximity, generating a luminescent signal. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).[18]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a label-free technique used to measure the thermodynamics of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.[21][22][23][24][25][26]

Materials:

-

Purified recombinant target protein

-

Purified recombinant E3 ligase

-

PROTAC synthesized with the "this compound" linker

-

ITC instrument

-

Matched buffer for all components

Procedure:

-

Binary Binding:

-

To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into a solution of the target protein.

-

To determine the binding affinity to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.

-

-

Ternary Complex Formation:

-

To measure the binding of the PROTAC to the target protein in the presence of the E3 ligase, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution.

-

-

Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[10][21][27]

Visualizing Key Processes and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for evaluating a PROTAC synthesized with the "this compound" linker.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG4 spacer in "this compound" is a critical component that significantly influences the properties and efficacy of the resulting heterobifunctional molecules. Its ability to enhance solubility, modulate cell permeability, and provide the necessary flexibility and length for optimal ternary complex formation makes it an invaluable tool in the design of potent and drug-like targeted protein degraders. A thorough understanding and experimental evaluation of these properties, as outlined in this guide, are essential for the successful development of novel therapeutics in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. SLAS2024 [slas2024.eventscribe.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 23. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 24. Isothermal titration calorimetry to determine association constants for high-affinity ligands | Springer Nature Experiments [experiments.springernature.com]

- 25. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. benchchem.com [benchchem.com]

The Role of the Phosphonic Acid Group in Surface Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its robust and stable binding to a wide array of metal oxide surfaces. This technical guide provides an in-depth exploration of the function of the phosphonic acid group in surface binding, detailing its binding mechanisms, quantitative binding data, and the experimental protocols used for its characterization.

Core Principles of Phosphonic Acid Surface Binding

The efficacy of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable bonds with metal oxide surfaces.[1] This interaction is primarily a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, resulting in the formation of M-O-P bonds (where M is a metal atom from the oxide surface).[1] This covalent linkage provides a durable attachment for the organic molecule to the inorganic substrate.

Compared to other common anchoring groups, such as silanes, thiols, and carboxylic acids, phosphonic acids often exhibit superior stability, particularly under physiological conditions.[2][3] This enhanced stability is crucial for applications in biological environments, such as the surface modification of medical implants, where long-term performance is critical.[4]

Binding Mechanisms and Modes

The interaction between a phosphonic acid and a metal oxide surface can occur through several binding modes: monodentate, bidentate, and tridentate coordination.[5][6] The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface coverage of the phosphonic acid molecules, and the presence of water.[7][8]

-

Monodentate Binding: Involves the formation of a single M-O-P bond.

-

Bidentate Binding: Involves the formation of two M-O-P bonds, which can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

-

Tridentate Binding: Involves the formation of three M-O-P bonds to the surface.

The binding motif can even change with surface coverage, with a transition from a tridentate to a bidentate mode as the monolayer approaches saturation.[7]

Figure 1: Phosphonic acid binding to a metal oxide surface.

Quantitative Data on Surface Binding

The strength of the interaction between phosphonic acids and various metal oxide surfaces has been quantified using a range of experimental techniques. The following tables summarize key quantitative data, providing a comparative overview of binding affinities.

Table 1: Binding Affinity Constants of Phosphonic Acids on Metal Oxide Surfaces

| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant |

| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ |

| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ |

| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ |

| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ |

| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg |

| Phosphate (B84403) (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg |

Note: Binding affinity constants derived from different methodologies should be compared with caution. Higher values of K and b generally indicate stronger binding affinity.[9]

Table 2: Comparison of Surface Binding Groups on Zinc Oxide (ZnO)

| Anchoring Group | Derivative | Surface Coverage (molecules/nm²) |

| Phosphonic Acid | Hexanephosphonic acid | 4.8 |

| Thiol | Hexanethiol | 2.4 |

Data from XPS measurements indicate that phosphonic acids can form denser monolayers on ZnO compared to thiols.[10]

Experimental Protocols

The characterization of phosphonic acid monolayers on surfaces relies on a suite of sensitive analytical techniques. Below are detailed methodologies for key experiments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Objective: To confirm the presence and determine the chemical state of phosphorus and other elements in the phosphonic acid monolayer.

Methodology:

-

Sample Preparation: The phosphonic acid-modified substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Instrumentation: A Kratos AXIS Ultra DLD instrument equipped with a monochromatized Al Kα X-ray source is commonly used.[7]

-

Data Acquisition:

-

Survey Scans: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface. A pass energy of 80 eV is typically used.[7]

-

High-Resolution Scans: Detailed scans of specific elemental regions (e.g., P 2p, C 1s, O 1s) are acquired to determine the chemical states and bonding environments. A lower pass energy of 20 eV is used for higher energy resolution.[7]

-

Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons (the angle between the surface normal and the analyzer), the depth distribution of elements can be probed. This is useful for confirming that the phosphonic acid is on the surface.

-

-

Data Analysis:

-

The binding energies of the detected photoelectrons are used to identify the elements and their chemical states. For example, the transformation of P-OH bonds to P-O-M bonds can be observed as a shift in the O 1s and P 2p spectra.[2]

-

Peak areas are used to quantify the relative atomic concentrations of the elements on the surface.

-

Figure 2: Workflow for XPS analysis of phosphonic acid monolayers.

Thermogravimetric Analysis (TGA) for Quantifying Surface Coverage

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the amount of organic material (the phosphonic acid monolayer) bound to a nanoparticle or powdered substrate.

Objective: To quantify the grafting density of phosphonic acids on a high-surface-area substrate.

Methodology:

-

Sample Preparation: A known mass of the phosphonic acid-modified nanoparticles is placed in a TGA crucible.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Acquisition:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis:

-

The weight loss corresponding to the decomposition and desorption of the phosphonic acid monolayer is determined from the TGA curve.

-

The grafting density (molecules per unit area) can be calculated from the weight loss, the molecular weight of the phosphonic acid, and the specific surface area of the substrate.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis

FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to probe the binding of phosphonic acids to a surface and the conformational order of the alkyl chains.

Objective: To identify the binding mode of the phosphonic acid and assess the order of the monolayer.

Methodology:

-

Sample Preparation: The analysis can be performed on phosphonic acid-modified planar substrates (using techniques like Attenuated Total Reflectance - ATR-FTIR) or on powdered samples.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: An infrared spectrum of the sample is collected.

-

Data Analysis:

-

The presence or absence of specific vibrational bands provides information about the binding mode. For example, the disappearance of the P=O stretching vibration (around 1212 cm⁻¹) can indicate the formation of tridentate bonds with the surface.[5]

-

The positions of the symmetric and asymmetric CH₂ stretching vibrations in the alkyl chains can be used to assess the conformational order of the monolayer.

-

Applications in Drug Development and Beyond

The ability of phosphonic acids to form stable and well-defined monolayers on a variety of surfaces has led to their use in numerous applications, particularly in the biomedical field.

-

Biomaterial Surface Modification: Phosphonic acids are used to modify the surfaces of medical implants, such as those made of titanium and its alloys, to improve their biocompatibility and promote tissue integration.[2][3] They can be used to immobilize bioactive molecules, such as proteins and peptides, to the implant surface.[2]

-

Drug Delivery: Phosphonic acid-functionalized nanoparticles are being explored for targeted drug delivery systems.[4] The phosphonic acid group can facilitate binding to specific tissues, such as bone, due to its similarity to the phosphate groups in hydroxyapatite.[12][13]

-

Biosensors: The stable and ordered nature of phosphonic acid self-assembled monolayers (SAMs) makes them excellent platforms for the development of biosensors.

-

Electronics: In the electronics industry, phosphonic acids are used to modify the surfaces of metal oxides in devices such as organic light-emitting diodes (OLEDs) and solar cells to improve device performance and stability.[14]

Conclusion

The phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces. Its ability to form strong, hydrolytically stable covalent bonds, coupled with the formation of well-ordered monolayers, makes it a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering. A thorough understanding of its binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications.

References

- 1. researchgate.net [researchgate.net]

- 2. surfacesciencewestern.com [surfacesciencewestern.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) Synthesis and Properties of N-Alkylphosphonic Acids [research.amanote.com]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QM00969A [pubs.rsc.org]

- 9. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. researchgate.net [researchgate.net]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. nanoscience.com [nanoscience.com]

An In-depth Technical Guide on the Reactivity of the Terminal Carboxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Carboxyl Group

The carboxyl group (–COOH) is a cornerstone functional group in organic chemistry, biochemistry, and pharmaceutical sciences. Comprising a carbonyl (C=O) and a hydroxyl (–OH) group attached to the same carbon atom, its unique electronic structure dictates a rich and versatile reactivity profile.[1] In biological systems, it is the defining feature of amino acids, fatty acids, and numerous metabolic intermediates.[2][3] The terminal carboxyl group, particularly at the C-terminus of peptides and proteins, plays a critical role in protein structure, function, stability, and interaction.[4][5] In drug development, the carboxyl group is often a key component of a drug's pharmacophore, crucial for binding to target receptors and modulating the physicochemical properties of the molecule.[3][6] This guide provides a detailed examination of the reactivity of the terminal carboxyl group, focusing on its fundamental properties, key chemical transformations, and significance in drug design, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Reactivity Overview

The reactivity of the carboxyl group is governed by the electronic interplay between the carbonyl and hydroxyl groups. The carbonyl carbon is electrophilic, while the hydroxyl oxygen is nucleophilic and acidic. This duality allows the carboxyl group to participate in a wide array of chemical reactions.

Acidity and pKa: The most fundamental property of a carboxyl group is its acidity. The dissociation of the hydroxyl proton yields a resonance-stabilized carboxylate anion (–COO⁻), which significantly enhances its acidity compared to alcohols.[7] The pKa of a terminal carboxyl group in amino acids and peptides typically ranges from 1.8 to 2.4, making it significantly deprotonated at physiological pH (~7.4).[8][9][10] This ionization state is crucial for forming salt bridges and hydrogen bonds in biological systems.

Table 1: pKa Values of the α-Carboxyl Group for Standard Amino Acids [8]

| Amino Acid | pKa (α-carboxyl) |

| Glycine (B1666218) | 2.34 |

| Alanine | 2.34 |

| Valine | 2.32 |

| Leucine | 2.36 |

| Isoleucine | 2.36 |

| Proline | 1.99 |

| Phenylalanine | 1.83 |

| Tryptophan | 2.83 |

| Serine | 2.21 |

| Threonine | 2.09 |

| Cysteine | 1.96 |

| Methionine | 2.28 |

| Asparagine | 2.02 |

| Glutamine | 2.17 |

| Tyrosine | 2.20 |

| Histidine | 1.82 |

| Aspartic Acid | 1.88 |

| Glutamic Acid | 2.19 |

| Lysine (B10760008) | 2.18 |

| Arginine | 2.17 |

Data sourced from the University of Calgary, Chapter 27: Amino Acids, Peptides and Proteins.[8]

The general reactivity of the carboxyl group is centered around nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. However, the hydroxyl group is a poor leaving group, necessitating its activation for most reactions to proceed efficiently.[11]

Caption: Overview of major chemical transformations of the terminal carboxyl group.

Key Chemical Reactions and Methodologies

Amide Bond Formation

The formation of an amide bond (peptide bond) is arguably the most important reaction of the terminal carboxyl group, forming the backbone of peptides and proteins.[4][12] Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt.[11][12] Therefore, the carboxyl group must first be activated.

Activation using Carbodiimides (EDC/NHS Chemistry): Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxyl groups.[13] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct.[13][15] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[13][14] The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form the amide bond.[13][14][16]

Caption: EDC/NHS mediated amide bond formation workflow.

Experimental Protocol: EDC/NHS Coupling of a Ligand to a Protein C-terminus

This protocol describes a general two-step method for conjugating an amine-containing molecule to the carboxyl groups of a protein.[17]

-

Protein Preparation and Activation:

-

Dissolve the protein in an amine-free buffer, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, at pH 4.5-6.0.[17] The acidic pH protonates amines on the protein, minimizing self-polymerization.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.[17]

-

Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of each reagent over the protein.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[17]

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent EDC/NHS from reacting with the incoming amine-ligand, remove excess activation reagents using a desalting column or dialysis against the coupling buffer.

-

-

Conjugation to Amine-Ligand:

-

Adjust the pH of the activated protein solution to 7.2-8.5 by adding a coupling buffer like PBS (Phosphate-Buffered Saline).[17] This deprotonates the primary amine of the ligand, making it nucleophilic.

-

Add the amine-containing ligand to the activated protein solution. A molar excess of the ligand is typically used.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any remaining active NHS-esters by adding an amine-containing buffer like Tris or glycine to a final concentration of 10-50 mM.[13][17]

-

Purify the final conjugate from excess ligand and reaction byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

-

Esterification

Esterification is the reaction of a carboxyl group with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[18][19] The reaction is reversible, and water must often be removed to drive the equilibrium towards the product.[19]

Table 2: Relative Yields in DCC/DMAP-Catalyzed Esterification

This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst system for esterification under mild, non-acidic conditions.[20]

| Alcohol | Steric Hindrance | Relative Yield |

| Methanol (B129727) | Low | 95% |

| Ethanol | Low | 84% |

| Isopropanol | Medium | 75% |

| Cyclohexanol | High | 65% |

| t-Butanol | Very High | 65% |

Data adapted from Organic Syntheses, describing the esterification of 2,5-cyclohexadiene-1-carboxylic acid. The decrease in yield highlights the sensitivity of the reaction to steric hindrance around the alcohol.[20]

Experimental Protocol: Fischer Esterification of a C-terminal Amino Acid

-

Reaction Setup:

-

In a round-bottom flask, dissolve the N-protected C-terminal amino acid in a large excess (e.g., 20-50 equivalents) of the desired alcohol (e.g., methanol or ethanol). The alcohol serves as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.

-

Equip the flask with a reflux condenser.

-

-

Reaction:

-

Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with an organic solvent such as ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by flash column chromatography if necessary.

-

Reduction to Alcohols

Terminal carboxyl groups can be reduced to primary alcohols using strong reducing agents.[21] Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation.[21][22][23] Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.[21]

The reaction proceeds in several steps. First, the acidic proton of the carboxyl group reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.[24] Subsequent hydride transfers reduce the carboxylate to an aldehyde, which is immediately further reduced to the primary alcohol.[22][24] An acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts.[21][23]

Experimental Protocol: LiAlH₄ Reduction of a Carboxylic Acid

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[21][25]

-

Reaction Setup:

-

In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the carboxylic acid in anhydrous THF and add it to the dropping funnel.

-

-

Addition and Reaction:

-

Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10°C.[25] Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

-

-

Quenching (Fieser Workup):

-

Cool the reaction mixture back down to 0°C.

-

Quench the reaction by the slow, sequential, and careful dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

-

This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Purification:

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary alcohol.

-

Purify further by chromatography or distillation as needed.

-

Role in Drug Development and Receptor Interactions

The terminal carboxyl group, or its corresponding carboxylate anion, is a critical pharmacophoric feature in many drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a receptor binding pocket, makes it a powerful tool for achieving high-affinity and specific binding.[6][26]

For example, the carboxylate group of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) is essential for their inhibitory activity against cyclooxygenase (COX) enzymes. It forms a key ionic bond with a conserved arginine residue in the active site of the enzyme.

Caption: Carboxylate group forming key interactions in a drug-receptor binding site.

However, the negative charge of the carboxylate group at physiological pH can also be a liability, limiting a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3] To overcome this, medicinal chemists often employ a prodrug strategy, masking the carboxyl group as an ester. The ester is more lipophilic, allowing for better absorption, and is later cleaved by esterase enzymes in the body to release the active carboxylic acid drug.[3]

Conclusion

The terminal carboxyl group possesses a rich and tunable reactivity that is fundamental to chemistry, biology, and medicine. Its acidic nature and its capacity for conversion into amides, esters, and alcohols make it a versatile handle for chemical synthesis and bioconjugation. In drug design, it represents a double-edged sword: its ability to form powerful interactions can anchor a drug to its target, while its charge can impede bioavailability. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to manipulate and exploit the reactivity of this vital functional group in their scientific endeavors.

References

- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 2. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteins [www2.chemistry.msu.edu]

- 5. The carboxy-terminus, a key regulator of protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Ch27 pKa and pI values [chem.ucalgary.ca]

- 9. jackwestin.com [jackwestin.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 12. Amide - Wikipedia [en.wikipedia.org]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. electrochemsci.org [electrochemsci.org]

- 16. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 25. Reddit - The heart of the internet [reddit.com]

- 26. Evidence for the importance of a carboxyl group in the binding of ligands to the D2 dopamine receptor [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Carboxy-PEG4-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract